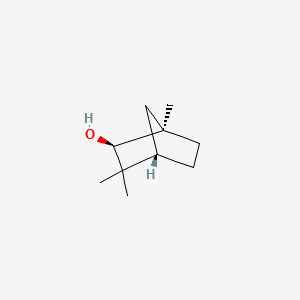![molecular formula C15H9NOS2 B14143288 2-Phenyl[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium-3-olate CAS No. 66085-20-9](/img/structure/B14143288.png)
2-Phenyl[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium-3-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium-3-olate is a complex heterocyclic compound that features a fused ring system containing both thiazole and benzothiazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium-3-olate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-haloketones, followed by cyclization to form the thiazole ring. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is crucial in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
2-Phenyl[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium-3-olate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 2-Phenyl[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium-3-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis. The pathways involved often include signal transduction cascades and gene expression regulation .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A simpler heterocyclic compound with a five-membered ring containing sulfur and nitrogen.
Benzothiazole: Another related compound with a fused benzene and thiazole ring system.
Thiazolopyridine: A compound with a fused thiazole and pyridine ring system.
Uniqueness
2-Phenyl[1,3]thiazolo[2,3-b][1,3]benzothiazol-4-ium-3-olate is unique due to its fused ring system that combines the structural features of both thiazole and benzothiazole. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
66085-20-9 |
|---|---|
Fórmula molecular |
C15H9NOS2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
2-phenyl-[1,3]thiazolo[2,3-b][1,3]benzothiazol-1-one |
InChI |
InChI=1S/C15H9NOS2/c17-14-13(10-6-2-1-3-7-10)19-15-16(14)11-8-4-5-9-12(11)18-15/h1-9H |
Clave InChI |
RZVXBHNKEOOPDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=S=C3N(C2=O)C4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[2-(Ethylsulfanyl)ethoxy]-4-methoxyphenyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14143207.png)

![N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14143210.png)

![5-methylsulfanyl-4-phenyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14143227.png)
![4-chloro-N-[3-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14143231.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B14143236.png)

![2-(3,4-Dichlorophenyl)-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14143244.png)
![2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro-N-[2-(pyridin-2-yl)ethyl]nonanamide](/img/structure/B14143245.png)




